2-(3-Fluoroanilino)-6-methylpyridine-4-carboxylic acid
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Overview
Description
2-(3-Fluoroanilino)-6-methylpyridine-4-carboxylic acid is a fluorinated aromatic compound with a pyridine ring The presence of a fluoro group and a carboxylic acid group makes it a versatile molecule in various chemical reactions and applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluoroanilino)-6-methylpyridine-4-carboxylic acid typically involves the following steps:
Nitration: The starting material, 3-fluoroaniline, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group.
Coupling Reaction: The resulting 3-fluoroaniline is coupled with 6-methylpyridine-4-carboxylic acid under appropriate conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluoroanilino)-6-methylpyridine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the existing functional groups.
Substitution: The fluoro group can be substituted with other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while substitution can introduce various functional groups in place of the fluoro group.
Scientific Research Applications
2-(3-Fluoroanilino)-6-methylpyridine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(3-Fluoroanilino)-6-methylpyridine-4-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The fluoro group can enhance binding affinity and specificity, while the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Chloroanilino)-6-methylpyridine-4-carboxylic acid
- 2-(3-Bromoanilino)-6-methylpyridine-4-carboxylic acid
- 2-(3-Iodoanilino)-6-methylpyridine-4-carboxylic acid
Uniqueness
The presence of the fluoro group in 2-(3-Fluoroanilino)-6-methylpyridine-4-carboxylic acid imparts unique properties compared to its chloro, bromo, and iodo analogs. Fluorine atoms can significantly influence the electronic properties of the molecule, enhancing its reactivity and binding affinity in biological systems. This makes the fluoro derivative particularly valuable in medicinal chemistry and material science applications.
Properties
IUPAC Name |
2-(3-fluoroanilino)-6-methylpyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O2/c1-8-5-9(13(17)18)6-12(15-8)16-11-4-2-3-10(14)7-11/h2-7H,1H3,(H,15,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHHGBMVBEGSNOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)NC2=CC(=CC=C2)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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